molecular formula C9H6F2N2S B14029307 5-(2,6-Difluorophenyl)thiazol-2-amine

5-(2,6-Difluorophenyl)thiazol-2-amine

Cat. No.: B14029307
M. Wt: 212.22 g/mol
InChI Key: QUECMQDFFBLWHO-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2,6-difluorophenyl group. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)thiazol-2-amine typically involves the reaction of 2,6-difluoroaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 2,6-difluoroaniline are heated together in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,6-Difluorophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. It is believed to inhibit the function of certain enzymes or proteins essential for the survival of microorganisms. The exact pathways and molecular targets are still under investigation, but it is known to disrupt cellular processes in bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Difluorophenyl)thiazol-2-amine is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its activity and specificity compared to other thiazole derivatives .

Properties

Molecular Formula

C9H6F2N2S

Molecular Weight

212.22 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

QUECMQDFFBLWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F

Origin of Product

United States

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